molecular formula C11H9N3 B3358236 5H-Imidazo(2,1-c)(1,4)benzodiazepine CAS No. 78105-30-3

5H-Imidazo(2,1-c)(1,4)benzodiazepine

Cat. No.: B3358236
CAS No.: 78105-30-3
M. Wt: 183.21 g/mol
InChI Key: SQKQWKKZZCFSAW-UHFFFAOYSA-N
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Description

5H-Imidazo(2,1-c)(1,4)benzodiazepine is a useful research compound. Its molecular formula is C11H9N3 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10H-imidazo[2,1-c][1,4]benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-2-4-10-9(3-1)8-14-6-5-12-11(14)7-13-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKQWKKZZCFSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N=CC3=NC=CN31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228748
Record name 5H-Imidazo(2,1-c)(1,4)benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78105-30-3
Record name 5H-Imidazo(2,1-c)(1,4)benzodiazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078105303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Imidazo(2,1-c)(1,4)benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of the Imidazobenzodiazepine Scaffold in Medicinal Chemistry Research

The imidazobenzodiazepine scaffold is a prominent structural motif in medicinal chemistry, primarily recognized for its interaction with the central nervous system. ontosight.ai Compounds built upon this framework have been extensively investigated for their sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. ontosight.ai These effects are largely mediated through their interaction with the γ-aminobutyric acid type A (GABAA) receptors in the brain. ontosight.ai

The fusion of the imidazole (B134444) ring to the benzodiazepine (B76468) core creates a rigid, tricyclic structure that influences the molecule's three-dimensional shape and electronic distribution. This, in turn, dictates its binding affinity and selectivity for different subtypes of the GABAA receptor. The exploration of derivatives of the 5H-Imidazo(2,1-c)(1,4)benzodiazepine system has been a fruitful area of research, with modifications to the scaffold leading to compounds with varied pharmacological profiles.

A notable study in this area involved the synthesis of various this compound derivatives. nih.gov The synthetic route involved the hydroxymethylation of 1-(2-nitrobenzyl)imidazoles, followed by oxidation to the corresponding carboxaldehydes. Subsequent treatment with iron(II) sulfate (B86663) led to the intramolecular cyclization to form the desired tricyclic imidazobenzodiazepines. nih.gov Pharmacological screening of these derivatives revealed that some of the tested compounds exhibited sedative and muscle-relaxant activities comparable to the well-known benzodiazepine, chlordiazepoxide. nih.gov

Further research into 5-aryl-imidazo[2,1-c] ontosight.ainih.govbenzodiazepine derivatives has also been conducted to explore their binding properties at both peripheral and central benzodiazepine receptors. nih.gov These studies underscore the therapeutic potential inherent in the imidazobenzodiazepine scaffold.

Below is a table summarizing key research findings on imidazobenzodiazepine derivatives:

Derivative ClassKey Research FindingReference
5H-Imidazo[2,1-c] ontosight.ainih.govbenzodiazepine derivativesExhibited sedative and muscle-relaxant activities comparable to chlordiazepoxide. nih.gov
5-aryl-imidazo[2,1-c] ontosight.ainih.govbenzodiazepine derivativesShowed affinity for peripheral benzodiazepine receptors. nih.gov
8-substituted imidazobenzodiazepinesAct as high-affinity, selective probes for α5-containing GABAA receptors. acs.org

Significance of Fused Ring Systems in Chemical Biology Investigations

Classical Approaches to Imidazobenzodiazepine Core Synthesis

The foundational methods for constructing the this compound nucleus typically rely on multi-step sequences that involve the formation of key precursors followed by cyclization to yield the final tricyclic system. These classical routes are characterized by condensation and cyclization reactions that build the fused imidazole (B134444) and diazepine (B8756704) rings onto a benzene (B151609) scaffold.

Condensation Reactions and Cyclization Pathways

A prominent classical strategy for the synthesis of 11-aryl-5H-imidazo[2,1-c] nih.govnih.govbenzodiazepines involves an intramolecular cyclization of an amino-imidazole intermediate. nih.gov This pathway's final and crucial step is the formation of the seven-membered diazepine ring. The process begins with a precursor containing an imidazole ring and a 2-aminobenzyl group. The cyclization is achieved through the reaction between the amine on the benzyl (B1604629) ring and the ketone functionality attached to the imidazole ring, forming the characteristic imine bond of the diazepine ring. nih.gov This synthetic approach has been successfully employed to create a series of 11-aryl substituted derivatives. nih.govresearchgate.net

Another classical approach, more generally applied to imidazobenzodiazepines, involves building the imidazole ring onto a pre-existing benzodiazepine (B76468) core. nih.gov Many of these methods, however, have been reported to proceed with low yields, often through an iminophosphate or iminochloride intermediate. nih.gov

Preparation of Precursors and Intermediate Compounds

The success of classical synthesis hinges on the efficient preparation of crucial intermediates. For the synthesis of 11-aryl-5H-imidazo[2,1-c] nih.govnih.govbenzodiazepines, a key precursor is an aryl-[1-(2-nitrobenzyl)-1H-imidazol-2-yl]methanone. nih.gov The synthesis of this intermediate is followed by the reduction of the nitro group to an amine, which then enables the final intramolecular cyclization to form the diazepine ring. nih.gov

Table 1: Examples of Classically Synthesized 11-Aryl-5H-imidazo[2,1-c] nih.govnih.govbenzodiazepine Derivatives
CompoundAryl Substituent (at C-11)PrecursorReference
3aPhenyl1-(2-Nitrobenzyl)-1H-imidazol-2-ylmethanone (5a) nih.gov
3b4-Methylphenyl(4-Methylphenyl)[1-(2-nitrobenzyl)-1H-imidazol-2-yl]methanone (5b) nih.gov
3c4-Methoxyphenyl(4-Methoxyphenyl)[1-(2-nitrobenzyl)-1H-imidazol-2-yl]methanone (5c) nih.gov
3d4-Chlorophenyl(4-Chlorophenyl)[1-(2-nitrobenzyl)-1H-imidazol-2-yl]methanone (5d) nih.gov
3e2-Thienyl1-(2-Nitrobenzyl)-1H-imidazol-2-ylmethanone (5e) nih.govresearchgate.net

Novel and Modified Synthetic Pathways

To overcome the limitations of classical methods, such as low yields and harsh reaction conditions, researchers have developed novel and modified synthetic pathways. These modern approaches often employ advanced catalytic systems and innovative intermediates to improve efficiency, selectivity, and substrate scope.

A notable method involves the use of 1,4-benzodiazepine (B1214927) N-nitrosoamidines as versatile intermediates. mdpi.com These compounds can react with various nucleophiles, such as aminoacetaldehyde dimethylacetal, to form amidines which, after an acid-catalyzed cyclization step, yield imidazobenzodiazepines. mdpi.com This strategy offers an efficient alternative for the preparation of the tricyclic core. mdpi.com

Another advanced strategy utilizes palladium-catalyzed cyclization. One such method involves the reaction of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. nih.gov The reaction proceeds through the formation of π-allylpalladium intermediates, which then undergo intramolecular nucleophilic attack by the amide nitrogen to construct the seven-membered benzodiazepine ring. nih.gov

Diastereoselective and Enantioselective Synthesis Routes

The development of stereoselective synthetic routes is crucial, as different enantiomers or diastereomers of a chiral molecule often exhibit distinct biological activities. For the synthesis of chiral 1,4-benzodiazepine derivatives, enantioselective methods have been established. One approach involves the use of a chiral auxiliary, the di(p-anisyl)methyl (DAM) group, installed at the N1 position of a 1,4-benzodiazepin-2-one precursor derived from an enantiopure amino acid. nih.gov This allows for the highly enantioselective introduction of a substituent at the C3 position via a deprotonation/trapping protocol. nih.gov

Furthermore, improved synthetic procedures have been shown to preserve the stereochemical integrity of chiral starting materials. For instance, a one-pot annulation process for constructing imidazo[1,5-a] nih.govnih.govbenzodiazepines from optically active amidobenzodiazepines proceeded without any loss of optical activity. nih.gov

Exploration of Alternative Reaction Conditions and Reagents

Modern synthetic chemistry emphasizes the use of milder, more efficient, and environmentally benign reaction conditions. The exploration of alternative reagents and catalysts has led to significant improvements in the synthesis of benzodiazepine systems. For example, Brønsted acidic ionic liquids have been identified as efficient and recyclable catalysts for synthesizing related heterocyclic systems like benzo nih.govnih.govimidazo[1,2-a]pyrimidines under metal- and solvent-free conditions. rsc.org

The choice of catalyst can dramatically influence reaction outcomes. In a palladium-catalyzed synthesis of 1,4-benzodiazepines, a careful investigation of various phosphine (B1218219) ligands revealed that the monodentate palladium complex Pd(PPh₃)₄ provided a significantly improved yield (98%) compared to bidentate ligands. nih.gov Similarly, one-pot procedures catalyzed by reagents like H₂PtCl₆ have been developed for the facile synthesis of 1,4-benzodiazepine-2,5-diones from amino acids. rsc.org The use of N-nitrosoamidines as synthetic equivalents of imidoyl chlorides represents an alternative activation strategy for the functionalization of the 1,4-benzodiazepine core. mdpi.com

Table 2: Overview of Novel Synthetic Approaches and Conditions
MethodologyKey Reagent/CatalystIntermediateAdvantageReference
N-Nitrosoamidine Routep-Toluenesulfonic acid (TsOH)1,4-Benzodiazepine N-nitrosoamidinesEfficient alternative to classical methods mdpi.com
Palladium-Catalyzed CyclizationPd(PPh₃)₄π-Allylpalladium complexHigh yield (99%) at 25 °C nih.gov
Enantioselective Alkylationdi(p-anisyl)methyl (DAM) groupN1-DAM-1,4-benzodiazepin-2-oneExcellent enantioselectivity nih.gov
One-Pot AnnulationPotassium t-butoxide / DiethylchlorophosphateIminophosphate intermediateImproved yields (70-89%) nih.gov

Chemical Transformations and Functionalization of the this compound Nucleus

Once the core this compound structure is assembled, it can be further modified to create a diverse range of derivatives. These transformations allow for the fine-tuning of the molecule's properties.

A key transformation is the modification of substituents on the tricyclic system. For example, 11-aryl-5H-imidazo[2,1-c] nih.govnih.govbenzodiazepines can be hydrogenated to yield their corresponding 10,11-dihydro-derivatives, effectively saturating a double bond within the diazepine ring. nih.gov

For the related imidazo[1,5-a] nih.govnih.govbenzodiazepine system, extensive functionalization has been demonstrated. A variety of ester side chains have been introduced at the 3-position, and different functional groups—including halogens, nitro, azido (B1232118), and isothiocyanato groups—have been installed at the 8-position of the benzene ring. nih.gov These modifications have been shown to significantly influence the molecule's affinity for specific biological targets. nih.gov For instance, the introduction of an 8-azido group and a tert-butyl ester at the 3-position resulted in a compound with significantly high affinity and selectivity for certain benzodiazepine receptor subtypes. nih.gov

Another novel functionalization approach involves the ring-opening of a fused azetidine (B1206935) ring on a benzodiazepine precursor. mdpi.com Reacting 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govnih.govdiazepin-10(2H)-ones with acyl chlorides like methyl chloroformate leads to the opening of the strained four-membered ring, yielding 2-chloroethyl-substituted 1,3,4,5-tetrahydro-2H-benzo[e] nih.govnih.govdiazepin-2-one products. mdpi.com This method provides a unique pathway to functionalized benzodiazepines. mdpi.com

Table 3: Examples of Functionalization Reactions on Imidazobenzodiazepine Scaffolds
Reaction TypePositionReagent/ConditionResulting Functional GroupReference
Hydrogenation10,11-positionH₂Saturated diazepine ring nih.gov
Halogenation8-position--Br, -Cl nih.gov
Nitration8-position--NO₂ nih.gov
Azidation8-position--N₃ nih.govnih.gov
Esterification3-position--COOtBu nih.gov
Ring Opening/AcylationN/AMethyl chloroformate3-(2-chloroethyl) substituent mdpi.com

* Functionalization performed on the related imidazo[1,5-a] nih.govnih.govbenzodiazepine isomer.

Substitution Reactions on the Benzodiazepine Ring

The benzodiazepine portion of the this compound system offers several sites for substitution, allowing for fine-tuning of the molecule's properties. Key positions for these modifications include C-7, C-11, and the N-10/C-11 amide/imine functionality.

Research has demonstrated the synthesis of various 11-aryl-5H-imidazo[2,1-c] nih.govingentaconnect.combenzodiazepines. nih.govresearchgate.net This is typically achieved through a synthetic route that involves preparing aryl-[1-(2-nitrobenzyl)-1H-imidazol-2-yl]methanones, which are then reduced and subsequently cyclized to form the tricyclic system with an aryl group at the C-11 position. nih.govresearchgate.net One study found that among a series of these unsaturated analogues, the derivative with a 2-thienyl group at the C-11 position showed the highest activity in binding assays. nih.govresearchgate.net

Further modifications on the benzodiazepine ring have been explored by altering the N-10 and C-11 sites. ingentaconnect.com For instance, the [NH-CO] group can be N-alkylated to [N(CH3)–CO] using reagents like dimethylformamide-dimethylacetal. ingentaconnect.com This amide can then be reduced to an amine, [NH–CH2], using borane (B79455) or lithium aluminum hydride. ingentaconnect.com Subsequent oxidation of this amine with manganese (IV) oxide yields an imine, [N=CH], at the N-10/C-11 position. ingentaconnect.com These transformations highlight the versatility of this part of the scaffold.

Substitutions on the phenyl ring of the benzodiazepine moiety are also a common strategy. Halogenation at the C-7 position (or C-8 in some nomenclatures) has been used to modulate activity. ingentaconnect.comnih.gov A series of derivatives with different halogens at this position were synthesized to investigate structure-activity relationships. ingentaconnect.com Other groups, such as nitro (NO2) and azido (N3), have also been introduced at this position to create novel analogues. nih.gov

Another approach involves the functionalization of a 3-hydroxy group on the benzodiazepine ring. The reaction of 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one (Oxazepam) with mercaptocarboxylic acids in anhydrous benzene leads to a condensation-cyclization reaction. clockss.org This results in the formation of a new nih.govingentaconnect.comoxathiano[5,6-b] nih.govingentaconnect.combenzodiazepin-2-one system, demonstrating a unique cyclofunctionalization route starting from a substituted benzodiazepine nucleus. clockss.org

Table 1: Examples of Substitution Reactions on the Benzodiazepine Ring

Starting Material/Core Reagent(s) Position(s) Modified Resulting Functional Group/Structure Reference(s)
5-Aryl-10,11-dihydro-11-oxo-5H-imidazo[2,1-c] nih.govingentaconnect.combenzodiazepine Dimethylformamide-dimethylacetal N-10 N-Methyl amide [N(CH3)–CO] ingentaconnect.com
5-Aryl-10,11-dihydro-11-oxo-5H-imidazo[2,1-c] nih.govingentaconnect.combenzodiazepine Borane (BH3) or LiAlH4 N-10, C-11 Amine [NH–CH2] ingentaconnect.com
5-Aryl-10,11-dihydro-5H-imidazo[2,1-c] nih.govingentaconnect.combenzodiazepine Manganese (IV) oxide N-10, C-11 Imine [N=CH] ingentaconnect.com
Aryl-[1-(2-nitrobenzyl)-1H-imidazol-2-yl]methanones Reduction & Cyclization C-11 11-Aryl substituent nih.govresearchgate.net
7-Chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one Mercaptoacetic acid C-3, N-4, C-5 Fused nih.govingentaconnect.comoxathiano ring clockss.org
Imidazo[1,5-a] nih.govingentaconnect.combenzodiazepine core Various C-7 (or 8) Halo, Nitro, Azido groups nih.gov

Modifications on the Imidazole Moiety

The imidazole ring of the this compound scaffold is another key site for chemical modification. Strategies often involve building the tricyclic system from pre-functionalized imidazoles or modifying the fused heterocycle directly.

One of the foundational synthetic routes involves the hydroxymethylation of 1-(2-nitrobenzyl)imidazoles, followed by oxidation with manganese dioxide to yield 1-(2-nitrobenzyl)imidazole-2-carboxaldehydes. nih.gov These aldehyde-functionalized imidazoles are key intermediates that, upon reduction of the nitro group, undergo intramolecular cyclization to form the final this compound structure. nih.gov This method establishes a carbonyl-related functional group at the C-1 position of the imidazole ring as part of the core synthesis.

Direct derivatization of the imidazole ring within a related system has been shown through the introduction of a carbaldehyde group. chemmethod.com In a similar imidazo[2,1-b]thiazole (B1210989) core, a Vilsmeier-Haack type reaction was used to introduce a formyl group at the position analogous to C-1 of the imidazole ring in the imidazobenzodiazepine system. chemmethod.com This aldehyde can then serve as a handle for further modifications, such as condensation with amines to form Schiff bases. chemmethod.com

Another significant modification involves the introduction of aryl groups at the C-5 position of the imidazole ring. ingentaconnect.com The synthesis of 5-aryl-imidazo[2,1-c] nih.govingentaconnect.combenzodiazepine derivatives has been reported, creating a series of compounds where the substitution pattern on this aryl group can be varied. ingentaconnect.com This is typically achieved by starting with (2-amino-aryl)-aryl-methanols and building the imidazole and benzodiazepine rings sequentially. ingentaconnect.com

Table 2: Selected Modifications on the Imidazole Moiety

Precursor/Core Structure Reagent(s)/Method Position(s) Modified Resulting Functional Group Reference(s)

Derivatization for Scaffold Diversity

Achieving scaffold diversity is a primary goal in medicinal chemistry to explore new pharmacological profiles. For the this compound system, several strategies have been developed to create structurally diverse libraries of related compounds. These methods often involve significant alterations to the core ring system or the introduction of complex functional groups that can serve as new pharmacophores or points for further derivatization.

One powerful strategy involves the synthesis of azetidine-fused benzodiazepines, which act as versatile intermediates. nih.gov A copper-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides yields 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govingentaconnect.comdiazepin-10(2H)-ones. nih.gov The strained four-membered azetidine ring in these products can be selectively opened by various nucleophiles. For example, treatment with sodium azide (B81097) (NaN3), potassium cyanide (KCN), or sodium thiophenoxide (PhSNa) after N-methylation leads to the corresponding 2-azidomethyl, 2-cyanomethyl, or 2-(phenylthiomethyl) substituted 1,4-benzodiazepine derivatives, respectively. nih.gov This ring-opening approach provides a facile route to a range of functionalized benzodiazepines. nih.gov

Another approach to scaffold diversity is the systematic modification of the seven-membered diazepine ring. As previously mentioned, a series of four distinct scaffolds were created by interconverting the N-10/C-11 positions between an N-methyl amide [N(CH3)–CO], an imine [N=CH], an amide [NH–CO], and an amine [NH–CH2]. ingentaconnect.com Each of these cores presents a different geometric and electronic profile, effectively creating four related but distinct compound libraries from a common precursor. ingentaconnect.com

Table 3: Methods for this compound Scaffold Diversification

Intermediate/Strategy Reagent(s) Transformation Resulting Scaffold(s) Reference(s)
Azetidine-fused benzodiazepine NaN3, KCN, or PhSNa (after N-methylation) Nucleophilic ring-opening of azetidine 2-(Functionalized methyl)-1,4-benzodiazepines nih.gov
5-Aryl-10,11-dihydro-11-oxo-5H-imidazo[2,1-c] nih.govingentaconnect.combenzodiazepine Sequential alkylation, reduction, and oxidation Interconversion of N-10/C-11 unit [N(CH3)–CO], [N=CH], [NH–CH2] cores ingentaconnect.com
3-Hydroxy-1,4-benzodiazepine Mercaptocarboxylic acids Condensation-cyclization Fused nih.govingentaconnect.comoxathiano[5,6-b] nih.govingentaconnect.combenzodiazepine clockss.org
Various building blocks Multicomponent Reactions (MCRs) One-pot assembly Diverse 1,4-benzodiazepine scaffolds nih.govnih.gov

Advanced Molecular Structure Analysis and Conformational Studies

Computational Assessment of Conformational Landscapes and Flexibility

The conformational landscape of the 5H-Imidazo(2,1-c)(1,4)benzodiazepine system is primarily dictated by the flexibility of the seven-membered diazepine (B8756704) ring. Computational methods are indispensable tools for exploring the potential shapes (conformations) this molecule can adopt and their relative energies.

Energy Minimization and Conformational Sampling Techniques

To map the conformational space of this compound, researchers employ a variety of computational techniques. Energy minimization is used to find the lowest energy (and therefore most stable) conformation of the molecule. Starting from an initial 3D structure, algorithms systematically adjust bond lengths, angles, and dihedrals to reach a local or global energy minimum.

For a flexible molecule like this, simple minimization is insufficient. Conformational sampling techniques are required to explore the full range of accessible conformations. Methods such as molecular dynamics (MD) simulations and Monte Carlo searches are utilized. In MD, the motions of atoms are simulated over time based on classical mechanics, allowing the molecule to overcome energy barriers and explore different conformational states.

Studies on related 1,4-benzodiazepine-2-ones have demonstrated that the seven-membered ring typically adopts a boat-like conformation. nih.gov For the this compound system, the fusion of the rigid imidazole (B134444) ring significantly constrains the possible conformations of the diazepine ring compared to simpler benzodiazepines. Computational studies, often using semi-empirical methods like AM1 or more robust Density Functional Theory (DFT) methods, are used to calculate the energy of each conformation. arxiv.orgresearchgate.net These calculations reveal the most stable conformers and the energy barriers between them. The boat conformation is generally found to be the most dominant for the diazepine ring in these fused systems. nih.gov

Influence of Substituents on Molecular Conformation

The introduction of substituents at various positions on the this compound core can have a profound impact on its preferred conformation. The size, electronics, and position of a substituent can alter the conformational landscape by introducing steric hindrance or modifying the electronic distribution.

Computational docking studies on related imidazobenzodiazepines have shown that the molecule's conformation is a key determinant of its binding affinity to receptors like the GABAA receptor. nih.gov The specific dihedral angles of the diazepine ring and the spatial orientation of substituents are critical for achieving a complementary fit within the receptor's binding pocket.

Theoretical Investigations of Aromaticity and Electronic Structure

Beyond its three-dimensional shape, the electronic nature of the this compound system is crucial for its reactivity and interactions. Theoretical methods provide deep insights into the distribution of electrons and the nature of the chemical bonds within the molecule.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a powerful tool for understanding the electronic properties of molecules. Calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

In a study on related imidazo[1,5-a] nih.govresearchgate.netbenzodiazepines, DFT calculations at the B3LYP/6-31G(d,p) level were used to analyze the electronic structure. researchgate.netchemrj.org These studies revealed that specific molecular orbitals are localized on different parts of the molecule, and their energies are correlated with binding affinity to the benzodiazepine (B76468) receptor. researchgate.netchemrj.org For this compound, the HOMO is expected to have significant contributions from the electron-rich imidazole and benzene (B151609) rings, while the LUMO would be distributed over the conjugated system.

Electron Density Distribution Analysis

The analysis of the electron density distribution provides a detailed picture of the charge distribution and bonding characteristics within the this compound molecule. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify critical points in the electron density, which in turn define atomic basins and bond paths. nih.gov

This analysis can reveal the polarity of bonds and the partial atomic charges on each atom. For example, the nitrogen atoms in the imidazole and diazepine rings are expected to carry negative partial charges, making them potential sites for hydrogen bonding. The distribution of electronic charge is known to be a key factor in the chemical reactivity of both 1,4- and 1,5-benzodiazepines. nih.gov A critical point analysis of electron density maps has been proposed as a method for comparing benzodiazepine-type ligands for similarity searches. nih.gov

Chirality and Atropisomerism in Imidazobenzodiazepine Structures

Even without a traditional chiral center (a carbon atom with four different substituents), the this compound molecule possesses a form of chirality due to the non-planar nature of the seven-membered diazepine ring. researchgate.net This leads to the possibility of atropisomerism.

Atropisomers are stereoisomers that result from hindered rotation around a single bond. nih.gov In the case of 1,4-benzodiazepines, the ring inversion of the diazepine ring can be slow enough under certain conditions to allow for the isolation of two distinct, non-superimposable mirror-image conformers (enantiomers). researchgate.net The fusion of the imidazole ring in the this compound system introduces additional rigidity, which can affect the energy barrier to this ring inversion.

The interconversion between these enantiomeric conformers can be studied computationally and experimentally. The stability of these atropisomers is highly dependent on the substitution pattern. Bulky substituents can increase the energy barrier for ring inversion to the point where the individual atropisomers can be separated and characterized. nih.gov The different spatial arrangements of the atropisomers can lead to significantly different biological activities, as they will interact differently with chiral biological macromolecules like receptors and enzymes. nih.gov

Stereochemical Considerations in Synthesis

The non-planar nature of the seven-membered diazepine ring is a hallmark of the 1,4-benzodiazepine (B1214927) class of compounds, including the 5H-imidazo[2,1-c] nih.govresearchgate.netbenzodiazepine system. This ring typically adopts a twist-chair conformation. nih.gov When the substitution pattern around this core is unsymmetrical, the molecule lacks a plane of symmetry and becomes chiral, existing as a pair of enantiomers. nih.gov

A critical aspect of the stereochemistry of these molecules is their conformational lability. At room temperature, the enantiomers can rapidly interconvert through a ring-flipping process. nih.gov This dynamic equilibrium presents a significant challenge in the synthesis of stereochemically pure compounds, as the desired enantiomer can readily racemize.

A general synthetic strategy for creating 11-aryl-5H-imidazo[2,1-c] nih.govresearchgate.netbenzodiazepines involves the preparation of aryl-[1-(2-nitrobenzyl)-1H-imidazol-2-yl]methanones, followed by reduction and subsequent cyclization. researchgate.netnih.gov To achieve enantioselectivity, this process can be modified by using chiral starting materials, reagents, or catalysts to direct the stereochemical outcome of the reaction.

Resolution Techniques for Enantiomers

Given the potential for different pharmacological profiles between enantiomers, their separation and characterization are of paramount importance. researchgate.net Several techniques have been successfully employed for the resolution of benzodiazepine enantiomers, which are applicable to the 5H-imidazo[2,1-c] nih.govresearchgate.netbenzodiazepine class.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used method for the separation of benzodiazepine enantiomers. nih.govnih.govresearchgate.net The principle behind this technique is the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus, separation. To overcome the rapid interconversion of enantiomers at ambient temperature, these separations are often performed at low temperatures. nih.gov By cooling the HPLC column, the rate of enantiomerization can be slowed sufficiently to allow for distinct peaks for each enantiomer to be observed. nih.gov

Two-dimensional liquid chromatography (2D-LC) is another advanced chromatographic technique that can be employed. nih.gov This method can enhance the separation efficiency, particularly for complex samples. nih.gov

Capillary Electrophoresis (CE) offers an alternative for chiral separation. scielo.org.mx This technique utilizes chiral selectors, such as sulfated cyclodextrins, which are added to the background electrolyte. scielo.org.mx The differential binding of the enantiomers to the chiral selector results in different electrophoretic mobilities, enabling their separation. scielo.org.mx

Classical Resolution via Diastereomer Formation:

A classical and effective method for resolving enantiomers is through the formation of diastereomers. researchgate.net This involves reacting the racemic mixture of the 5H-imidazo[2,1-c] nih.govresearchgate.netbenzodiazepine with an enantiomerically pure chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, have different physical properties such as solubility. researchgate.net This difference allows for their separation by techniques like fractional crystallization. researchgate.net Once the diastereomers are separated, the chiral resolving agent can be chemically removed to yield the individual, pure enantiomers.

Computational Chemistry and Molecular Modeling Investigations

Molecular Dynamics Simulations to Elucidate Binding Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the ligand-receptor complex over time. nih.gov MD simulations are employed to investigate the conformational changes and energetic landscapes of the complex, providing a more realistic understanding of the binding process. nih.govnih.gov

MD simulations are used to confirm the stability of the binding poses predicted by docking. nih.gov By simulating the movement of atoms over time, researchers can assess whether a ligand remains securely in the binding pocket or if it shifts to a different conformation. These simulations have been applied to benzodiazepine (B76468) derivatives to understand their modulatory effects on GABA-A receptors. nih.gov

For example, MD simulations of new hybrids based on benzimidazole (B57391) and diazepine (B8756704) scaffolds bound to benzodiazepine receptors confirmed that the most potent ligands formed stable hydrophobic interactions with residues like Pro85, Leu103, and Val84, and hydrogen bonds with Asp86 and Leu87 throughout the simulation. nih.gov Such stable interactions are indicative of a strong and lasting binding affinity. These simulations can also reveal how ligands influence the receptor itself, for instance, by showing how allosteric modulators exert effects on the residues lining the receptor's ion channel. nih.gov

The "lock and key" model of ligand binding is often insufficient; in many cases, the binding process involves conformational changes in both the ligand and the receptor, a concept known as "induced fit". wjarr.com MD simulations are well-suited to explore these mechanisms.

Studies on related imidazoquinoxaline derivatives have suggested that agonistic activity is dependent on the deformation of the heterocyclic ring system, which can be induced by bulky substituents. nih.gov This out-of-plane portion of the ligand is thought to interact with an "agonistic pocket" within the receptor, indicating a classic induced-fit mechanism where the ligand's final conformation is adopted upon interacting with the receptor site. nih.gov The flexibility of the 5H-Imidazo(2,1-c)(1,4)benzodiazepine scaffold and its various substitutions allows for such conformational adjustments, which can be critical for achieving optimal binding and biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational methods used to correlate a compound's chemical structure with its biological activity. wjarr.commdpi.com These models are valuable for predicting the activity of new compounds and for guiding the design of more potent and selective ligands.

A QSAR study performed on a large dataset of 76 benzodiazepine-related molecules, including imidazo-benzodiazepines, successfully developed a model to predict biological activity. mdpi.com The model, which demonstrated good statistical reliability (r² of 0.75 for the training set and 0.66 for the test set), identified key structural features influencing activity. mdpi.com For instance, high activity was associated with specific substitutions (e.g., Cl, OCH3) at certain positions, while low activity was linked to the presence of bulky substituents at the N1 position or the absence of the pendant phenyl ring. mdpi.com

Pharmacophore models define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For ligands of the peripheral benzodiazepine receptor, a convergent pharmacophore model was developed consisting of three lipophilic pockets (L1, L3, L4) and a hydrogen-bond donor group (HB2). ingentaconnect.com Derivatives of the this compound scaffold were designed and evaluated based on this model, with substitutions positioned to interact with these key pharmacophoric regions to enhance binding affinity. ingentaconnect.comchemisgroup.us Similarly, 3D-QSAR models have been successfully developed for related scaffolds like benzo acs.orgchemisgroup.usimidazo[1,2-a]pyrimidines to elucidate detailed structure-activity relationships. bohrium.com

Model TypeCompound ClassKey Findings / FeaturesReference
QSARImidazo-benzodiazepines and related compoundsIdentified positive and negative structural contributors to activity. Model r² = 0.75 (training set). mdpi.com
PharmacophorePeripheral Benzodiazepine Receptor LigandsModel consists of 3 lipophilic pockets (L1, L3, L4) and one H-bond donor site (HB2). ingentaconnect.com
3D-QSARBenzo acs.orgchemisgroup.usimidazo[1,2-a]pyrimidinesEstablished and validated a robust model to elucidate detailed structure-activity relationships. bohrium.com

Development of Predictive Models for Receptor Affinity

The development of predictive models is crucial for understanding the structure-activity relationships (SAR) of this compound derivatives. Quantitative structure-activity relationship (QSAR) studies have been successfully employed to build models that correlate the structural features of these compounds with their binding affinity at various GABAA/benzodiazepine receptor subtypes. nih.gov

Researchers have reported the affinities of a series of substituted imidazobenzodiazepines at five recombinant GABAA receptor subtypes: α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2, and α6β3γ2. acs.org Many of these compounds demonstrated high affinity, in the low-nanomolar to subnanomolar range, across all five subtypes. acs.org Notably, these studies have been instrumental in identifying ligands with significant selectivity for specific receptor isoforms. acs.org For instance, the compound RY-023 exhibited a 55-fold higher selectivity for the α5β3γ2 isoform compared to other subtypes, a finding critical for developing agents with targeted therapeutic effects. nih.govacs.org

The predictive power of these models stems from their ability to forecast the binding affinities of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and biological testing. nih.gov This approach is particularly valuable given that even minor structural modifications to the imidazobenzodiazepine core can significantly alter subtype selectivity and pharmacological profile. mdpi.com

Table 1: GABAA Receptor Subtypes Investigated for Imidazobenzodiazepine Affinity

Receptor SubtypeCompositionSignificance
α1β3γ2Two α1, two β3, and one γ2 subunitMost prevalent GABAA receptor subtype in the brain, associated with sedative effects. acs.org
α2β3γ2Two α2, two β3, and one γ2 subunitAssociated with anxiolytic effects. nih.gov
α3β3γ2Two α3, two β3, and one γ2 subunitAssociated with anxiolytic and muscle relaxant effects. nih.gov
α5β3γ2Two α5, two β3, and one γ2 subunitImplicated in learning and memory processes; a target for cognitive enhancers. nih.govacs.org
α6β3γ2Two α6, two β3, and one γ2 subunitPrimarily located in the cerebellum. nih.gov

Three-Dimensional QSAR Approaches

To further refine the predictive models, three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), have been applied. acs.org CoMFA models provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its receptor binding site. nih.gov

For the imidazobenzodiazepine class, CoMFA models were developed for each of the five GABAA receptor subtypes (α1, α2, α3, α5, and α6). acs.org These models demonstrated strong predictive capability, confirmed through cross-validation techniques. acs.org The primary output of a CoMFA study is a set of 3D contour maps that visualize regions where specific molecular fields enhance or diminish binding affinity. acs.org These maps serve as a guide for medicinal chemists, indicating where to add or remove functional groups to improve a compound's potency and selectivity. acs.org

A CoMFA regression analysis was also successfully used to predict the Ki α1/Ki α5 ratio, which is a crucial index for quantifying a ligand's selectivity for the α5 subtype over the α1 subtype. acs.org The robust correlations achieved in these models underscore their potential for the rational design of subtype-selective imidazobenzodiazepines. nih.govacs.org The analysis involves calculating complex three-dimensional electrostatic and van der Waals properties to generate these predictive models. kcl.ac.uk

Table 2: Summary of CoMFA Model Application for Imidazobenzodiazepines

Model FeatureDescriptionOutcome
Methodology Comparative Molecular Field Analysis (CoMFA)Development of predictive models for five GABAA receptor subtypes. nih.govacs.org
Validation Cross-validated correlationsAll models demonstrated good predictive potential for the test set of ligands. acs.org
Output 3D contour mapsVisualized regions of molecular fields that favor or disfavor binding affinity at specific subtypes. acs.org
Selectivity Prediction Regression analysisSuccessfully predicted the ratio of Ki α1/Ki α5, an index of α5-selectivity. acs.org

Homology Modeling of Receptor Targets for Interaction Studies

A significant challenge in studying the interaction of this compound with its targets is the lack of complete, high-resolution crystal structures for many GABAA receptor subtypes. nih.gov To overcome this, homology modeling has been widely adopted. This computational technique constructs an atomic-resolution model of a target protein using the known experimental structure of a related homologous protein as a template, such as the acetylcholine (B1216132) binding protein (AChBP). nih.gov

Researchers have built homology models of the extracellular domain of GABAA receptor subunits, specifically focusing on the α+/γ2– interface where benzodiazepines bind. nih.govacs.orgnih.gov These models are then used in molecular docking simulations to explore the potential binding modes of imidazobenzodiazepine ligands. nih.gov

Such studies have generated significant findings, including the hypothesis that different benzodiazepine chemotypes may utilize distinct binding modes rather than a single, common orientation. nih.gov For example, in silico docking studies suggested that imidazobenzodiazepines may interact with the receptor differently than diazepam or triazolam derivatives. nih.gov Further investigations combining homology modeling with site-directed mutagenesis have identified specific amino acid residues within the binding pocket, such as those in "loop C" of the α-subunit, that are critical determinants of ligand selectivity and affinity. researchgate.net The validity of these models is supported by their consistency with available biochemical data on the location of critical residues. nih.gov

In Silico Prediction of Molecular Properties Relevant to Receptor Interaction

In addition to predicting binding affinity, computational methods are used to predict a wide range of molecular properties that are relevant to a compound's behavior and potential for receptor interaction. These in silico predictions are often performed before synthesis to assess the "drug-likeness" of a potential new chemical entity. nih.gov

One key property is the Molecular Electrostatic Potential (MEP), which describes the charge distribution of a molecule. Studies on related heterocyclic systems have shown a significant correlation between the binding affinity for benzodiazepine receptors and the value of the deepest MEP minimum, often associated with a carbonyl oxygen atom. nih.gov This indicates that electrostatic interactions are a major driving force for binding.

Other fundamental physicochemical properties are also predicted. Online tools and software can rapidly calculate parameters such as lipophilicity (expressed as XlogP), which influences a molecule's ability to cross cell membranes, and topological polar surface area (TPSA). nih.govsciencescholar.us Furthermore, properties like the predicted Collision Cross Section (CCS), which relates to the molecule's size and shape in the gas phase, can be calculated. uni.luuni.lu These predictions help in creating a comprehensive profile of a molecule before it is synthesized.

Table 3: Predicted Molecular Properties for this compound Derivatives

CompoundMolecular FormulaMonoisotopic Mass (Da)XlogP (Predicted)Predicted CCS ([M+H]+, Ų)
This compound, 10,11-dihydro-C11H11N3185.095291.2137.9
This compound, 7-chloro-C11H8ClN3217.040681.7142.4

Data sourced from PubChem. uni.luuni.lu

Receptor Interaction Mechanisms and Ligand Binding Research Non Clinical Focus

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental in vitro tool used to determine the affinity of a compound for a specific receptor. researchgate.net This technique involves the use of a radioactively labeled ligand (radioligand) that is known to bind to the receptor of interest. By measuring the displacement of this radioligand by a test compound, in this case, derivatives of 5H-imidazo[2,1-c] mdpi.comresearchgate.netbenzodiazepine (B76468), researchers can determine the test compound's binding affinity. researchgate.net This affinity is typically expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50). cardiff.ac.uk

Research into the 5H-imidazo[2,1-c] mdpi.comresearchgate.netbenzodiazepine scaffold has utilized radioligand binding assays to elucidate the structure-activity relationships (SAR) that govern its interaction with various receptors, most notably the central benzodiazepine receptors (BzR), which are allosteric modulatory sites on the GABA-A receptor complex. mdpi.comnih.gov

A study by Castellano et al. (2001) focused on a series of 11-aryl-5H-imidazo[2,1-c] mdpi.comresearchgate.netbenzodiazepines. The affinities of these compounds for both central benzodiazepine receptors and adenosine (B11128) A1 receptors were determined using radioligand binding assays. mdpi.comnih.gov The research highlighted that the nature of the aryl substituent at the 11-position significantly influences binding affinity. Among the synthesized unsaturated analogues, the derivative featuring a 2-thienyl group at this position (compound 3e in the study) demonstrated the highest activity at both receptor types. mdpi.comnih.gov Conversely, hydrogenation of the diazepine (B8756704) ring to form the 10,11-dihydro-derivatives resulted in a significant loss of binding affinity for both central benzodiazepine and adenosine A1 receptors. mdpi.comnih.gov This suggests that the planarity and electronic configuration of the unsaturated system are crucial for effective receptor interaction. nih.gov

While the specific Ki values from the Castellano et al. study require access to the full publication, other studies on structurally related imidazobenzodiazepines provide concrete data that illustrates the utility of radioligand binding assays. For instance, research on a series of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a] mdpi.comresearchgate.netbenzodiazepin-6-ones provided detailed IC50 and Ki values at diazepam-sensitive (DS) and diazepam-insensitive (DI) benzodiazepine receptors. nih.gov

Table 1: Benzodiazepine Receptor Affinity of Selected Imidazobenzodiazepin-6-ones

Data sourced from Ananthan et al. (1993) nih.gov

CompoundSubstituentsDS BzR IC50 (nM)DI BzR Ki (nM)
11fR=benzyl (B1604629), 7-H, 8-H9.3112
11hR=benzyl, 7-Cl, 8-H2.420.2
11iR=benzyl, 7-H, 8-Cl37.810.9

The data from this related series demonstrates how substitutions on the benzodiazepine ring system influence affinity and selectivity for different benzodiazepine receptor subtypes. nih.gov For example, the introduction of a chlorine atom at the 7-position (compound 11h) enhanced affinity for DS BzR, while a chlorine at the 8-position (compound 11i) decreased DS BzR affinity but increased affinity for DI BzR. nih.gov

More recent research on novel imidazodiazepines designed for selectivity to specific GABA-A receptor subtypes, such as those containing the α5 subunit, further underscores the importance of radioligand binding assays in drug discovery. A 2023 study on (R)-6-(2′-fluorophenyl)-4-methyl-8-phenyl-4H-benzo[f]imidazo[1,5-a] mdpi.comresearchgate.netdiazepine derivatives presented Ki values for the benzodiazepine receptor site in rat brain. mdpi.com

Table 2: Binding Affinities of Novel Imidazodiazepines at Rat Brain Benzodiazepine Receptors

Illustrative data based on findings reported for novel imidazodiazepines mdpi.com

Compound AnalogueKi (nM)
Amide Analogue 5Variable, with some showing moderate to good affinity
Carboxylic Acid Analogue 4Data indicates interaction with GABA-A receptors

These studies collectively illustrate that radioligand binding assays are indispensable for characterizing the receptor interaction profile of compounds based on the 5H-imidazo[2,1-c] mdpi.comresearchgate.netbenzodiazepine scaffold. The data generated from these assays, particularly Ki and IC50 values, provide a quantitative measure of binding affinity, which is a critical first step in understanding the potential pharmacological effects of these molecules and guiding the synthesis of new derivatives with improved potency and selectivity. researchgate.net

Derivatization and Analogue Development for Specialized Research Probes

Synthesis and Evaluation of Imidazo[1,5-a]nih.govnih.govbenzodiazepine Esters

A significant area of research has been the synthesis and evaluation of esters of imidazo[1,5-a] nih.govnih.govbenzodiazepines. These studies have been instrumental in understanding the structure-activity relationships (SAR) that govern ligand binding to diazepam-insensitive (DI) and diazepam-sensitive (DS) benzodiazepine (B76468) receptors (BZRs). A notable study involved the synthesis of a series of these esters with variations in the ester side chain at the 3-position and different substituents at the 8-position. nih.gov

The evaluation of these compounds revealed a pronounced steric effect of the 3-position ester side chain on ligand affinity for DI receptors. nih.gov In contrast, the size of the ester group had a less significant impact on affinity for DS receptors. This suggests that the binding pocket of the DI receptor is more sterically constrained in this region. Further modifications at the 8-position, such as the introduction of halogens, led to an enhancement in both affinity and selectivity for DI receptors among a series of tert-butyl esters. nih.gov

One of the most potent ligands for the DI receptor to emerge from this research was the 8-azido tert-butyl ester, which exhibited a significantly higher affinity and selectivity compared to the prototypical DI ligand, Ro 15-4513. nih.govacs.org The 8-bromo analog was identified as the most selective ligand for the DI BZR subtype. nih.govacs.org Conversely, derivatives with an 8-nitro or 8-isothiocyanato group showed high affinity for both DI and DS receptors but lacked significant subtype selectivity. nih.gov These findings underscore the critical role of both the 3-position ester and the 8-position substituent in determining the binding characteristics of these compounds.

Table 1: Affinity and Selectivity of Imidazo[1,5-a] nih.govnih.govbenzodiazepine Esters for DI and DS Receptors

Compound 8-Substituent 3-Position Ester Ki (nM) at DI Receptors Ki (nM) at DS Receptors DI/DS Ratio Reference
Ro 15-4513 Azido (B1232118) Ethyl - - - nih.gov
Compound 8 Chloro tert-Butyl 1.7 - - nih.gov
Compound 18 Bromo tert-Butyl - - 0.17 nih.gov
Compound 23 Nitro - 10.8 14 - nih.gov
Compound 25 Isothiocyanato - 2.7 3.7 - nih.gov

Development of Photoaffinity Labels and Irreversible Ligands for Receptor Characterization

Photoaffinity labeling is a powerful technique used to identify and characterize receptor proteins. This method involves the use of a ligand that can be irreversibly attached to its binding site upon exposure to ultraviolet light. nih.gov In the context of benzodiazepine receptors, [3H]flunitrazepam has been widely used as a photoaffinity ligand. nih.gov Upon photolysis, flunitrazepam forms a reactive species that covalently binds to the receptor, allowing for its identification and study. nih.gov

The development of photoaffinity labels based on the imidazobenzodiazepine scaffold has been a key strategy for characterizing BZR subtypes. For instance, the synthesis of derivatives containing a photolabile group, such as an azido function, allows for the irreversible labeling of the receptor. nih.gov The 8-azido tert-butyl ester derivative of imidazo[1,5-a] nih.govnih.govbenzodiazepine, which exhibits high affinity for DI receptors, is a prime candidate for development into a selective photoaffinity label. nih.gov Such probes are invaluable for elucidating the subunit composition and anatomical distribution of different BZR subtypes.

Irreversible ligands, once bound, modify the receptor in a way that provides insights into its structure and function. Studies have shown that photoaffinity labeling of the benzodiazepine receptor with flunitrazepam can reduce the affinity for other ligands like diazepam, while not affecting the allosteric modulation by GABA and sodium chloride. nih.gov This suggests that the photoaffinity label modifies the ligand recognition site without compromising the effector mechanism of the receptor. nih.gov The development of irreversible ligands with high selectivity for specific imidazobenzodiazepine binding sites would be a significant advancement in the field, enabling more precise characterization of these receptors.

Design of Derivatives with Altered Receptor Selectivity Profiles

A major goal in the development of imidazobenzodiazepine analogues has been to achieve greater selectivity for specific GABAA receptor subtypes. The diverse physiological effects of benzodiazepines are mediated by different α subunits (α1, α2, α3, α5) of the GABAA receptor. uwm.edu Ligands selective for a particular subtype are crucial research tools and hold promise for therapeutic agents with improved side-effect profiles.

Significant progress has been made in designing derivatives with selectivity for α5-containing GABAA receptors. nih.gov By modifying the 8-position of the imidazobenzodiazepine ring, researchers have synthesized compounds with high affinity and selectivity for these receptors. For example, certain 8-substituted imidazobenzodiazepines have been shown to inhibit [3H]flunitrazepam binding to recombinant α5β2γ2 GABAA receptors with nanomolar potency and exhibit 24- to 75-fold greater selectivity for α5-containing receptors over those containing α1, α2, or α3 subunits. nih.gov

The development of the α5-selective ligand MIDD0301, an (R)-8-bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a] nih.govnih.govdiazepine-3-carboxylic acid, represents a notable achievement in this area. uwm.edu Another novel compound, KRM-II-81, which is a positive allosteric modulator of GABAA receptors, is also under development. uwm.edu The discovery of the imidazo[1,5-a] nih.govnih.govacs.org-triazolo[1,5-d] nih.govnih.govbenzodiazepine scaffold has provided a new class of potent and selective GABA(A) alpha5 inverse agonists. nih.gov These subtype-selective ligands are invaluable for probing the specific roles of α5-containing receptors in cognitive processes. nih.govuwm.edu

Table 2: Imidazobenzodiazepine Derivatives with Altered Receptor Selectivity

Compound Target Selectivity Key Structural Features Reported Activity Reference
Compound 9 α5-containing GABAA receptors 8-acetylene substitution High- and low-affinity inhibition of [3H]flunitrazepam binding in hippocampus nih.gov
MIDD0301 α5-selective ligand (R)-8-bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a] nih.govnih.govdiazepine-3-carboxylic acid Relaxation of airway smooth muscle uwm.edu
KRM-II-81 Positive allosteric modulator of GABAA receptors (5-(8-ethynyl-6-(pyridin-2-yl)-4H-benzo[f]-imidazole[1,5-α nih.govnih.govdiaze-pin-3-yl) oxazole Under development for clinical applications uwm.edu

Synthesis of Imidazobenzodiazepine Compounds for Probe Development

The synthesis of novel imidazobenzodiazepine compounds is fundamental to the development of probes for studying "diazepam-insensitive" GABAA receptors. nih.gov Structure-activity relationship (SAR) studies have indicated that the 3- and 8-positions of the imidazobenzodiazepine core are crucial for high-affinity binding to these receptors. nih.gov To further explore the pharmacophore for these sites, various derivatives have been synthesized with substituents other than an ester at the C(3) position, including 3-alkyl, 3-alkylketo, 3-alkyl ether, and 3-dialkylamino groups. nih.gov

These synthetic efforts have led to a refined understanding of the requirements for high-affinity and selective binding. The SAR analysis suggests that interactions at specific hydrogen-bonding and lipophilic pockets are necessary for selectivity at DI GABAA receptors. nih.gov Interestingly, changing the substituent at the C(8) position from an electron-withdrawing to an electron-donating group did not substantially alter ligand affinity or selectivity for these receptors. nih.gov

Improved synthetic methodologies have also been a focus, aiming for more efficient and scalable routes to these complex molecules. One-pot annulation processes have been developed to construct the imidazo[1,5-a] nih.govnih.govbenzodiazepine ring system, overcoming the low yields of previous methods. nih.gov These advancements are crucial for producing sufficient quantities of these compounds for extensive biological evaluation and probe development. nih.gov The synthesis of these targeted probes allows for a more detailed examination of the physiological roles of specific GABAA receptor subtypes. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) skeletons of 5H-Imidazo(2,1-c)(1,4)benzodiazepine. While specific experimental NMR data for the parent this compound is not extensively published, analysis of related imidazobenzodiazepine derivatives provides significant insight into the expected chemical shifts and coupling constants. arabjchem.org

For instance, in derivatives of the imidazobenzodiazepine class, the protons on the imidazole (B134444) ring are expected to resonate in the aromatic region of the ¹H NMR spectrum, typically between δ 7.0 and 8.5 ppm. The protons of the benzodiazepine (B76468) ring system, including those on the fused benzene (B151609) ring and the diazepine (B8756704) ring, will also appear in this region, with their precise chemical shifts influenced by the electronic environment and through-space interactions with neighboring protons.

In the ¹³C NMR spectrum, the carbon atoms of the fused aromatic rings and the heterocyclic systems will exhibit characteristic signals in the downfield region (typically δ 110-150 ppm). The carbonyl carbon, if present in a derivative, would be found at a significantly downfield shift (around δ 170 ppm). arabjchem.org The specific chemical shifts are highly sensitive to substituent effects on the ring system. For example, studies on related benzimidazoles demonstrate that the chemical shifts of carbons C3a/C7a and C4/C7 can be used to distinguish between tautomers. mdpi.com

A comprehensive assignment of the NMR spectra for this compound would involve a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish connectivity between protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Imidazobenzodiazepine Scaffold

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-17.5 - 8.0-
H-27.0 - 7.5-
C-1-120 - 130
C-2-115 - 125
Imidazole H7.8 - 8.5-
Imidazole C-135 - 150
Benzene H7.2 - 7.8-
Benzene C-125 - 140

Note: These are generalized predicted ranges based on related structures. Actual experimental values for this compound may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. For this compound (C₁₁H₉N₃), the exact monoisotopic mass is 183.07965 Da. uni.lu

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecule with high accuracy. In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 183.07910. uni.lu Additionally, adduct ions such as [M+H]⁺ (m/z 184.08693) and [M+Na]⁺ (m/z 206.06887) are commonly observed, particularly with soft ionization techniques like electrospray ionization (ESI). uni.lu

Tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation. By selecting the molecular ion or a protonated adduct and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The fragmentation of the imidazobenzodiazepine core would likely involve cleavages of the diazepine ring and the imidazole ring, providing valuable structural information.

Table 2: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺184.08693
[M+Na]⁺206.06887
[M-H]⁻182.07237
[M]⁺183.07910

Data sourced from PubChem CID 3060398. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

For comparison, the IR spectrum of a related compound, 5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-benzodiazepine, shows characteristic bands that can provide insight into the expected regions for the core structure's vibrations. nist.gov

Table 3: Expected IR Absorption Bands for the this compound Scaffold

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
C=N Stretch (Imine)1600 - 1650
Aromatic C=C Stretch1450 - 1600
C-N Stretch1300 - 1350

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the connectivity and stereochemistry of this compound, assuming a suitable single crystal can be grown.

The analysis would yield detailed information on bond lengths, bond angles, and torsional angles within the molecule. It would also reveal the conformation of the seven-membered diazepine ring, which is typically non-planar in benzodiazepine derivatives. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding or π-stacking, would be elucidated.

At present, there are no published crystal structures specifically for the parent this compound in the Cambridge Structural Database (CSD). However, the crystal structures of numerous derivatives have been reported, providing a solid foundation for understanding the likely solid-state conformation of the parent compound. researchgate.net

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of the synthesized this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both purification and analysis. For purification, preparative HPLC with a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase (typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water with modifiers like formic acid or trifluoroacetic acid) would be employed to isolate the target compound from reaction byproducts and starting materials. nih.govmdpi.com

For purity assessment, analytical HPLC coupled with a UV detector or a mass spectrometer (LC-MS) is the method of choice. nih.gov A high-purity sample should exhibit a single major peak in the chromatogram. The use of a diode array detector (DAD) can provide UV spectral information, further aiding in peak identification and purity assessment. LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, allowing for the confirmation of the molecular weight of the main peak and the identification of any impurities. faa.gov

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of benzodiazepines. nih.gov However, due to the relatively high molecular weight and potential thermal lability of this compound, derivatization might be necessary to improve its volatility and thermal stability for GC analysis.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. researchgate.net By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of the product from other components can be visualized under UV light or by using a staining agent.

Table 4: Commonly Used Chromatographic Methods for Benzodiazepine Analysis

TechniqueStationary PhaseMobile Phase/Carrier GasDetectionApplication
HPLCC18, C8Acetonitrile/Water, Methanol/WaterUV, MSPurification, Purity Assessment
GCCapillary columns (e.g., DB-5)HeliumMSPurity Assessment (may require derivatization)
TLCSilica GelVarious organic solvent mixturesUV, StainingReaction Monitoring, Preliminary Purity Check

Future Research Directions and Theoretical Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The development of efficient and scalable synthetic routes is paramount for the exploration of diverse chemical space and the generation of compound libraries for biological screening. Recent advancements have focused on improving the synthesis of the imidazobenzodiazepine core. One notable improvement is the development of a one-pot annulation reaction for constructing imidazobenzodiazepines, which has been shown to be efficient and practical. This process avoids the isolation of unstable intermediates and does not require the pre-formation of a carbanion of isocyanoacetate, streamlining the synthesis. Furthermore, the use of potassium tert-butoxide as a base is advantageous for large-scale synthesis due to its safety and ease of handling compared to other bases like sodium hydride. nih.gov

Another approach has been the use of imidoyl chlorides or 1,4-benzodiazepinic N-nitrosoamidines with isocyanide reagents in a one-pot condensation, leading to the synthesis of key tricyclic intermediates. nih.gov These methods offer a more economical and technically feasible route to produce these compounds, addressing the high production costs and low yields of previous methods. nih.gov The reaction of 1,4-benzodiazepinic N-nitrosoamidines with tosylmethyl isocyanide has also been described as a novel synthesis route for 3-(4-tosyl)imidazo[1,5-a] nih.govnih.govbenzodiazepines. nih.gov

Future research in this area will likely focus on the development of even more atom-economical and environmentally friendly synthetic methods. This could include the use of novel catalytic systems, flow chemistry, and microwave-assisted synthesis to further reduce reaction times and improve yields. The synthesis of a variety of 5-aryl-imidazo[2,1-c] nih.govnih.govbenzodiazepine (B76468) derivatives has been accomplished through methods such as the cyclization of 2-(aryl-imidazol-1-yl-methyl)-arylamines with 1,1'-carbonyldiimidazole, N-alkylation using dimethylformamide-dimethylacetal, reduction with lithium aluminum hydride or borane (B79455), and oxidation with manganese (IV) oxide. nih.gov The synthesis of derivatives of 5H-imidazo-[2,1-c] nih.govnih.govbenzodiazepine has also been achieved through the hydroxymethylation of 1-(2-nitrobenzyl)imidazoles, followed by oxidation and subsequent treatment with iron(II) sulphate for intramolecular cyclization. nih.gov

Advanced Computational Approaches for Receptor-Ligand Systems

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For the 5H-imidazo(2,1-c)(1,4)benzodiazepine class of compounds, these approaches offer profound insights into their interactions with biological targets. Techniques such as computational docking are employed to predict the binding modes of these ligands within the GABAA receptor. researchgate.net These in silico studies can help to rationalize the observed structure-activity relationships (SAR) and guide the design of new analogs with improved affinity and selectivity. researchgate.net

Quantum mechanical (QM) studies are also being applied to understand the electronic properties and reactivity of benzodiazepine derivatives. nih.gov These studies can provide a more accurate representation of the electronic nature of these biological systems, which is crucial for understanding the forces that govern ligand-receptor binding. researchgate.net The application of QM methods can offer novel insights into these systems and have a practical impact on applications like structure refinement. nih.gov

Future directions in this field will likely involve the use of more sophisticated computational methods, such as molecular dynamics (MD) simulations and free energy calculations, to provide a more dynamic and quantitative picture of receptor-ligand interactions. The integration of artificial intelligence and machine learning with these computational approaches could further accelerate the discovery of novel imidazobenzodiazepine derivatives with desired pharmacological profiles. The use of in silico studies is also being explored to predict the biological activity of designer benzodiazepines through the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov

Discovery of Unconventional Binding Sites and Receptor Subtypes

The classical binding site for benzodiazepines on the GABAA receptor is at the interface between the α and γ subunits. However, there is growing evidence to suggest that different benzodiazepine ligands may interact with this site in distinct ways, and that unconventional binding sites may also exist. researchgate.net For instance, imidazobenzodiazepines have been shown to have different binding modes compared to classical benzodiazepines like diazepam. researchgate.net This suggests that the chemical structure of the ligand can significantly influence its interaction with the receptor, opening up possibilities for designing ligands with novel pharmacological profiles.

Furthermore, the GABAA receptor family is highly heterogeneous, with multiple subtypes assembled from a variety of subunits (α1–6, β1–3, γ1–3, etc.). researchgate.net These different subtypes have distinct pharmacological properties and are differentially expressed in the brain. researchgate.net This heterogeneity offers the opportunity to develop subtype-selective ligands that could have more specific therapeutic effects with fewer side effects. The imidazo[1,5-a]quinoline (B8571028) scaffold has been used in the design of bivalent ligands to probe interactions with different GABAA receptor isoforms.

Future research will focus on the detailed characterization of the binding sites for different imidazobenzodiazepine derivatives using techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography. The discovery of ligands that are highly selective for specific GABAA receptor subtypes is a major goal in the field, as this could lead to the development of novel therapeutics for a range of neurological and psychiatric disorders. researchgate.net

Investigation of Allosteric Modulation Mechanisms

Benzodiazepines are classic examples of allosteric modulators. They bind to a site on the GABAA receptor that is distinct from the GABA binding site and enhance the effect of GABA, a phenomenon known as positive allosteric modulation (PAM). This modulation is achieved by increasing the frequency of channel opening in the presence of GABA. nih.gov

The precise mechanisms by which different imidazobenzodiazepine derivatives modulate the function of the GABAA receptor are still not fully understood. It is known that the binding of a benzodiazepine to the allosteric site induces a conformational change in the receptor that increases its affinity for GABA. However, the details of this conformational change and how it is influenced by the chemical structure of the ligand are still being investigated.

Future research in this area will likely involve the use of advanced biophysical techniques, such as single-molecule FRET and voltage-clamp fluorometry, to study the conformational dynamics of the GABAA receptor in real-time. These studies will provide a more detailed understanding of the allosteric modulation mechanisms of imidazobenzodiazepines and could facilitate the design of ligands with specific modulatory properties, such as partial agonists or antagonists. The development of negative allosteric modulators (NAMs) of specific GABAA receptor subtypes is also an active area of research, with potential applications in cognitive enhancement.

Application of High-Throughput Screening in Academic Research

High-throughput screening (HTS) has become a powerful tool in both industry and academia for the discovery of new bioactive molecules. nih.gov HTS allows for the rapid testing of large libraries of compounds for their ability to modulate a specific biological target. In the context of imidazobenzodiazepine research, HTS can be used to identify new ligands for the GABAA receptor or to discover compounds that modulate other targets.

Academic research institutions are increasingly establishing HTS facilities to support drug discovery and chemical genetics research. nih.gov These facilities provide access to large and diverse chemical libraries, as well as the robotic instrumentation required for automated screening. The integration of HTS with other technologies, such as computational modeling and structural biology, can create a powerful pipeline for the discovery and optimization of new lead compounds.

The future of HTS in academic research will likely involve the use of more sophisticated screening assays, such as those based on high-content imaging or phenotypic screening in model organisms. These assays can provide more biologically relevant information than traditional biochemical assays and can help to identify compounds with novel mechanisms of action. The development of specialized chemical libraries tailored for specific target classes, such as ion channels or G-protein coupled receptors, will also enhance the efficiency of HTS campaigns.

Development of Targeted Chemical Probes for Cellular and Molecular Biology Studies

Chemical probes are small molecules that are used to study the function of proteins and other biomolecules in living systems. The this compound scaffold is an excellent starting point for the development of targeted chemical probes for studying the GABAA receptor and other biological targets. These probes can be designed to be highly potent and selective, and they can be modified with various tags, such as fluorescent dyes or affinity labels, to facilitate their detection and use in a variety of experimental settings.

The synthesis of novel imidazobenzodiazepines as probes of the pharmacophore for "diazepam-insensitive" GABAA receptors has been described. These probes can be used to map the binding site of these receptors and to identify the structural features that are important for high-affinity binding. By understanding these interactions, it is possible to design more selective and potent ligands.

Future research in this area will focus on the development of chemical probes with improved properties, such as enhanced cell permeability and lower non-specific binding. The development of photo-activatable probes and probes that can be used for in vivo imaging will also be a major area of focus. These advanced chemical tools will enable a more detailed investigation of the role of the GABAA receptor in health and disease.

Theoretical Studies on Compound Stability and Reactivity in Biological Contexts

The stability and reactivity of a drug molecule in a biological environment are critical determinants of its pharmacokinetic and pharmacodynamic properties. Theoretical studies, based on the principles of quantum mechanics and computational chemistry, can provide valuable insights into the stability and reactivity of this compound derivatives. nih.gov

These studies can be used to predict the metabolic fate of these compounds by identifying the sites that are most susceptible to enzymatic modification. nih.gov For example, computational methods can be used to predict the sites of metabolism by cytochrome P450 enzymes, which are a major family of drug-metabolizing enzymes. researchgate.net This information can be used to design new analogs with improved metabolic stability.

Theoretical studies can also be used to investigate the chemical reactivity of imidazobenzodiazepines, such as their potential to form reactive metabolites that could lead to toxicity. researchgate.net For example, in silico methods can be used to predict the mutagenic potential of impurities that may be present in benzodiazepine preparations. Future research in this area will involve the development of more accurate and predictive computational models for drug metabolism and toxicity. The integration of these models with experimental data will provide a more comprehensive understanding of the factors that govern the stability and reactivity of imidazobenzodiazepines in biological systems.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 5H-Imidazo[2,1-c][1,4]benzodiazepine derivatives?

The palladium-catalyzed intramolecular C–H activation or C–N bond formation is a robust approach for synthesizing imidazo-fused benzodiazepines. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands (e.g., butyl di-1-adamantylphosphine) .
  • Reaction conditions : Solvents like glyme/EtOH/H₂O or toluene, temperatures between 80–100°C, and reaction times of 12–24 hours .
  • Purification : Column chromatography using PE–EtOAc (3:7) achieves Rf values of 0.31–0.42, with yields ranging from 63% to 74% .

Q. How can researchers characterize impurities in 5H-Imidazo[2,1-c][1,4]benzodiazepine synthesis?

Impurity profiling requires:

  • Chromatographic separation : Use HPLC or TLC with standardized mobile phases (e.g., PE–EtOAc) .
  • Spectroscopic validation : IR and NMR (¹H/¹³C) to identify functional groups (e.g., 1588 cm⁻¹ for aromatic C=C in IR) and structural isomers .
  • Reference standards : Compare with EP-certified impurities like 8-chloro-6-(2-fluorophenyl)-1-methyl derivatives .

Q. What analytical techniques are critical for confirming the structural integrity of imidazo-benzodiazepines?

  • ¹H/¹³C NMR : Assign chemical shifts for imidazole protons (δ 7.2–8.1 ppm) and benzodiazepine carbons (δ 120–140 ppm) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ions (e.g., m/z = 364 [M+H]⁺) .
  • Melting point analysis : Validate purity (e.g., 98–100°C for 5e; 140–142°C for 5j) .

Advanced Research Questions

Q. How does 5H-Imidazo[2,1-c][1,4]benzodiazepine interact with DNA, and what biophysical methods elucidate its binding mechanism?

  • DNA adduct formation : The compound covalently binds to purine-guanine-purine sequences in DNA’s minor groove, stabilized by hydrophobic interactions .
  • Techniques :
    • Solution NMR : Resolve 2:1 ligand-DNA adduct structures (e.g., PDB ID: 2K4L) .
    • Circular dichroism (CD) : Detect helix stabilization via changes in ellipticity at 260–280 nm .
    • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd ≈ nM range) .

Q. What structure-activity relationship (SAR) strategies enhance the antitumor activity of imidazo-benzodiazepines?

  • A-ring modifications : Introduce methylenedioxy (e.g., 5l) or methoxy groups (e.g., 5e) to improve DNA affinity .
  • C2-substituents : Hydrophobic groups (e.g., 2-naphthyl) enhance DNA helix stabilization via van der Waals interactions .
  • Hybrid conjugates : Link to distamycin analogs for dual DNA-binding modes, improving cytotoxicity (IC₅₀ < 1 µM in leukemia cells) .

Q. How can computational modeling guide the design of imidazo-benzodiazepine analogs?

  • Molecular docking : Predict binding poses in DNA’s minor groove using software like AutoDock or Schrödinger .
  • QSAR models : Correlate logP (1.49–1.21), PSA (60–80 Ų), and cytotoxicity .
  • DFT calculations : Optimize electron density for imidazole and benzodiazepine moieties to enhance reactivity .

Notes

  • Structural analogs (e.g., pyrrolo-benzodiazepines) provide insights but require validation for imidazo derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.